tert-Butyl ((1S,2R)-2-aminocyclopentyl)carbamate

Catalog No.
S984463
CAS No.
445479-01-6
M.F
C10H20N2O2
M. Wt
200.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-Butyl ((1S,2R)-2-aminocyclopentyl)carbamate

CAS Number

445479-01-6

Product Name

tert-Butyl ((1S,2R)-2-aminocyclopentyl)carbamate

IUPAC Name

tert-butyl N-[(1S,2R)-2-aminocyclopentyl]carbamate

Molecular Formula

C10H20N2O2

Molecular Weight

200.28 g/mol

InChI

InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-8-6-4-5-7(8)11/h7-8H,4-6,11H2,1-3H3,(H,12,13)/t7-,8+/m1/s1

InChI Key

PAXDIBGWURAVIH-SFYZADRCSA-N

SMILES

CC(C)(C)OC(=O)NC1CCCC1N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCC1N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CCC[C@H]1N

Organic Synthesis

Organic synthesis is the field of chemistry concerned with the creation of organic compounds. Researchers use tert-Butyl ((1S,2R)-2-aminocyclopentyl)carbamate as a building block to synthesize more complex molecules. The tert-butyl group serves as a protecting group for the amine group, allowing for selective modification of other parts of the molecule. Once the desired modifications are complete, chemists can remove the tert-butyl group to reveal the amine functionality.

Here are some examples of research articles describing the use of tert-Butyl ((1S,2R)-2-aminocyclopentyl)carbamate in organic synthesis:

  • Enantioselective Synthesis of Trisubstituted Cyclopentanes ()
  • Synthesis of Functionalized Tetrahydroisoquinolines ()

tert-Butyl ((1S,2R)-2-aminocyclopentyl)carbamate is a carbamate derivative characterized by the presence of a tert-butyl group attached to the nitrogen of a cyclopentylamine structure. Its molecular formula is C₁₀H₂₀N₂O₂, and it has a molecular weight of approximately 200.28 g/mol. This compound is recognized for its potential applications in medicinal chemistry and as an intermediate in organic synthesis. The structure includes a cyclopentane ring with an amino group, contributing to its unique reactivity and biological properties.

The chemical reactivity of tert-butyl ((1S,2R)-2-aminocyclopentyl)carbamate primarily involves nucleophilic substitution reactions typical of carbamates. It can undergo hydrolysis in the presence of acids or bases, leading to the formation of the corresponding amine and carbonic acid derivatives. Additionally, it can participate in coupling reactions with various electrophiles, making it a versatile building block in synthetic chemistry .

The synthesis of tert-butyl ((1S,2R)-2-aminocyclopentyl)carbamate typically involves the reaction of tert-butyl carbamate with (1S,2R)-2-aminocyclopentanol. This process may include protecting group strategies to enhance selectivity and yield. The general steps can be summarized as follows:

  • Preparation of the Amino Alcohol: Start with cyclopentanone, followed by reduction to obtain (1S,2R)-2-aminocyclopentanol.
  • Carbamate Formation: React the amino alcohol with tert-butyl chloroformate under basic conditions to form the carbamate.
  • Purification: Use chromatography techniques to purify the product from unreacted starting materials and by-products.

tert-Butyl ((1S,2R)-2-aminocyclopentyl)carbamate serves as a valuable intermediate in pharmaceutical synthesis, particularly in the development of compounds targeting central nervous system disorders. Its structural features make it suitable for modifications that enhance biological activity or selectivity for specific receptors .

Interaction studies involving tert-butyl ((1S,2R)-2-aminocyclopentyl)carbamate have focused on its binding affinity for various receptors. Preliminary data suggest that this compound may interact with neurotransmitter receptors such as serotonin and dopamine receptors, although detailed pharmacological profiles are still under investigation . These interactions could provide insights into its potential therapeutic applications.

Similar Compounds: Comparison

Several compounds share structural similarities with tert-butyl ((1S,2R)-2-aminocyclopentyl)carbamate. Below is a comparison highlighting their uniqueness:

Compound NameCAS NumberSimilarityUnique Features
tert-Butyl (1R,2R)-2-aminocyclopentylcarbamate1016971-66-60.98Different stereochemistry affecting biological activity
tert-Butyl (trans-2-aminocyclohexyl)carbamate137731-41-00.98Larger cyclohexane ring providing distinct properties
(1R,2R)-N-Boc-1,2-cyclohexanediamine146504-07-60.98Contains two amino groups enhancing reactivity
tert-Butyl (cis-2-aminocyclohexyl)carbamate184954-75-40.98Cis configuration impacting receptor interaction

These compounds illustrate variations in structure and stereochemistry that can significantly influence their pharmacological profiles and applications in medicinal chemistry.

The development of tert-Butyl ((1S,2R)-2-aminocyclopentyl)carbamate aligns with broader advancements in carbamate chemistry. Carbamates, first synthesized in the early 20th century, gained prominence as protective groups for amines due to their stability under basic conditions and ease of removal under acidic conditions. The specific (1S,2R) stereoisomer emerged as a focus in asymmetric synthesis, driven by the need for enantiopure building blocks in pharmaceuticals and materials science.

Key milestones include:

  • Early 2000s: Reports on stereocontrolled cyclopentane diamine derivatives, highlighting their utility in peptide-like structures.
  • Mid-2010s: Systematic studies on Boc-protected cyclopentanes for helical oligomer synthesis, emphasizing stereochemical control.
  • Recent Applications: Incorporation into peptide nucleic acids (PNAs) to study DNA-binding interactions.

tert-Butyl ((1S,2R)-2-aminocyclopentyl)carbamate possesses the molecular formula C₁₀H₂₀N₂O₂ with a molecular weight of 200.28 g/mol [1] [2] [3]. This carbamate derivative represents a chiral compound featuring both cyclopentyl and tert-butyl structural elements within its framework [4] [5]. The compound is registered under the Chemical Abstracts Service number 445479-01-6, which serves as its unique chemical identifier [3] [4] [5].

PropertyValue
Molecular FormulaC₁₀H₂₀N₂O₂
Molecular Weight200.28 g/mol
Chemical Abstracts Service Number445479-01-6
Molecular Descriptor Language NumberMFCD18831394

Structural Characteristics and Bond Parameters

The molecular structure of tert-Butyl ((1S,2R)-2-aminocyclopentyl)carbamate incorporates a carbamate functional group characterized by the presence of both carbon-nitrogen and carbon-oxygen bonds within the carbamate moiety [6]. The carbamate group exhibits pseudo double bond character due to resonance stabilization between the nitrogen lone pair and the carbonyl carbon [6]. This delocalization results in C-N bond lengths typically measuring approximately 136 picometers and C-O bond lengths of approximately 128 picometers in similar carbamate structures [7].

The tert-butyl group provides significant steric hindrance that influences the overall molecular conformation and reactivity profile [8]. The cyclopentyl ring adopts non-planar conformations, primarily existing in envelope and half-chair forms with energy differences of approximately 0.5 kilocalories per mole [9]. The five-membered ring system demonstrates pseudorotational behavior, allowing for rapid interconversion between conformational states [9].

Stereochemical Configuration and Isomerism

The compound exhibits defined stereochemistry at two carbon centers within the cyclopentyl ring, designated as (1S,2R) configuration [1] [2] [3]. This stereochemical arrangement creates a cis relationship between the amino group and the carbamate-protected nitrogen [10]. The absolute configuration follows the Cahn-Ingold-Prelog priority rules, with the (1S,2R) designation indicating specific spatial arrangements of substituents around the chiral centers [11].

The stereochemical configuration significantly influences the compound's three-dimensional structure and potential biological interactions [10]. The cis arrangement of functional groups on the cyclopentyl ring constrains the molecular geometry and affects the compound's overall conformational flexibility [10]. This specific stereochemistry distinguishes it from other diastereomeric forms, such as the (1R,2S), (1S,2S), and (1R,2R) isomers [12] [13] [14].

Physical and Chemical Properties

tert-Butyl ((1S,2R)-2-aminocyclopentyl)carbamate exhibits a density of approximately 1.04 grams per cubic centimeter at 20 degrees Celsius [1]. The compound demonstrates limited water solubility due to the hydrophobic tert-butyl group, while showing enhanced solubility in organic solvents [8]. The boiling point is calculated to be approximately 305.8 degrees Celsius at 760 millimeters of mercury pressure [15].

The compound's stability is enhanced by the tert-butyl protecting group, which provides resistance to various chemical transformations under standard conditions [8]. The carbamate functionality exhibits characteristic reactivity patterns, including susceptibility to acidic and basic hydrolysis conditions [6]. The melting point and specific physical constants vary depending on the purity and crystalline form of the compound [1] [4].

Physical PropertyValue
Density1.04 g/cm³ (20°C)
Boiling Point305.8°C (760 mmHg)
Topological Polar Surface Area64.35 Ų
Logarithmic Partition Coefficient1.39

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectroscopy Data Analysis

The proton Nuclear Magnetic Resonance spectrum of tert-Butyl ((1S,2R)-2-aminocyclopentyl)carbamate displays characteristic signals corresponding to the various hydrogen environments within the molecule [16] [17]. The tert-butyl group typically appears as a singlet around 1.5 parts per million, integrating for nine protons [18] [17]. The cyclopentyl ring protons exhibit complex multipicity patterns due to spin-spin coupling interactions between adjacent carbons [19].

The amino group protons appear as a broad singlet in the region between 1-3 parts per million, with chemical shifts influenced by hydrogen bonding and solvent effects [16] [17]. The carbamate nitrogen-hydrogen bond, when present, typically resonates in the downfield region around 4-6 parts per million due to the electron-withdrawing effect of the carbonyl group [17]. The stereochemical configuration affects the coupling constants between ring protons, with cis relationships showing characteristic vicinal coupling patterns [19].

Mass Spectrometry Fragmentation Patterns

Mass spectrometric analysis of tert-Butyl ((1S,2R)-2-aminocyclopentyl)carbamate reveals diagnostic fragmentation patterns characteristic of carbamate compounds [20] [21]. The molecular ion peak appears at mass-to-charge ratio 200, corresponding to the intact molecular weight [1] [3]. Common fragmentation pathways include loss of carbon dioxide (44 mass units) from the carbamate group, resulting in fragment ions at mass-to-charge ratio 156 [21].

The tert-butyl group undergoes characteristic loss of isobutylene (56 mass units), producing fragment ions at mass-to-charge ratio 144 [20]. Additional diagnostic fragments include peaks at mass-to-charge ratios 26 (corresponding to CN⁻) and 42 (corresponding to NCO⁻), which are characteristic of carbamate functional groups [21]. The cyclopentyl portion contributes to fragmentation patterns through ring-opening reactions and sequential carbon loss [20].

Infrared Spectroscopy Functional Group Identification

The infrared spectrum of tert-Butyl ((1S,2R)-2-aminocyclopentyl)carbamate exhibits characteristic absorption bands that enable identification of functional groups present in the molecule [22] [23]. The amino group displays N-H stretching vibrations in the region 3300-3500 wavenumbers, typically appearing as two distinct peaks for primary amines [22] [23]. The carbamate carbonyl group shows a strong absorption band around 1700-1750 wavenumbers, characteristic of the C=O stretch in carbamate compounds [22] [24].

The N-H bending vibrations of the amino group appear around 1600-1650 wavenumbers [22]. The C-N stretching vibrations associated with the carbamate linkage occur in the region 1200-1400 wavenumbers [22]. The tert-butyl group contributes C-H stretching absorptions in the 2800-3000 wavenumber region, while the cyclopentyl ring provides additional C-H bending and stretching vibrations throughout the fingerprint region [22].

Functional GroupWavenumber Range (cm⁻¹)Assignment
N-H Stretch (Primary Amine)3300-3500Asymmetric and Symmetric Stretch
C=O Stretch (Carbamate)1700-1750Carbonyl Stretching
N-H Bend1600-1650Amino Group Deformation
C-N Stretch1200-1400Carbamate Linkage

Systematic Nomenclature and Chemical Identifiers

The systematic nomenclature for this compound follows International Union of Pure and Applied Chemistry conventions as tert-butyl ((1S,2R)-2-aminocyclopentyl)carbamate [1] [2] [3]. Alternative nomenclature includes carbamic acid, [(1S,2R)-2-aminocyclopentyl]-, 1,1-dimethylethyl ester [5]. The compound is also known by synonyms such as (1S,2R)-cis-N-Boc-1,2-cyclopentanediamine and tert-butyl N-[(1S,2R)-2-aminocyclopentyl]carbamate [5].

The Simplified Molecular Input Line Entry System representation is CC(C)(C)OC(=O)N[C@@H]1C@HCCC1 [3] [4]. The International Chemical Identifier key is PAXDIBGWURAVIH-SFYZADRCSA-N [3]. The compound's PubChem Compound Identifier is 45091940 [3]. These standardized identifiers facilitate database searches and chemical information retrieval across various scientific platforms [3] [4].

Computational Chemistry Properties

Computational chemistry calculations using density functional theory methods provide insights into the electronic structure and molecular properties of tert-Butyl ((1S,2R)-2-aminocyclopentyl)carbamate [25] [26] [27]. The topological polar surface area is calculated as 64.35 square angstroms, indicating moderate polarity characteristics [4]. The logarithmic partition coefficient value of 1.39 suggests balanced hydrophilic and lipophilic properties [4].

Molecular geometry optimization reveals preferred conformations of the cyclopentyl ring and the spatial arrangement of functional groups [28]. The compound exhibits three hydrogen bond acceptors and two hydrogen bond donors based on computational analysis [4]. The rotatable bond count is one, corresponding to the carbamate linkage flexibility [4]. These computational parameters provide valuable information for understanding molecular interactions and predicting physicochemical behavior in various environments [25] [27].

The classical synthesis of tert-butyl ((1S,2R)-2-aminocyclopentyl)carbamate follows established carbamate formation protocols that have been refined over decades of organic chemistry research . The fundamental approach involves the reaction of tert-butyl carbamate derivatives with appropriately functionalized cyclopentylamine precursors under controlled conditions .

The most straightforward classical route employs tert-butyl chloroformate as the carbamoylating agent, reacting with (1S,2R)-2-aminocyclopentanol in the presence of a suitable base such as triethylamine . This reaction proceeds through nucleophilic attack of the amine on the carbonyl carbon of the chloroformate, followed by elimination of hydrogen chloride. The reaction is typically conducted in anhydrous dichloromethane at temperatures ranging from 0°C to room temperature to prevent side reactions and maintain stereochemical integrity .

An alternative classical methodology utilizes di-tert-butyl dicarbonate (Boc2O) as the protecting reagent [3]. This approach offers superior selectivity and milder reaction conditions compared to acid chloride methods. The mechanism involves nucleophilic attack of the amine on one of the carbonyl centers of Boc2O, resulting in the formation of the desired carbamate with concomitant liberation of carbon dioxide and tert-butanol [3]. The reaction proceeds efficiently at room temperature in various solvents including dichloromethane, acetonitrile, or aqueous sodium bicarbonate solutions [3].

The stereochemical control in classical synthetic routes relies primarily on the use of enantiomerically pure starting materials. The (1S,2R) configuration of the cyclopentyl ring must be established prior to carbamate formation, as the mild conditions employed in classical carbamate synthesis do not affect the existing stereochemistry . This requirement necessitates access to optically pure aminocyclopentanol derivatives, which can be obtained through various resolution or asymmetric synthesis methods [4].

Modern Synthetic Strategies

Contemporary approaches to tert-butyl ((1S,2R)-2-aminocyclopentyl)carbamate synthesis have evolved to incorporate advanced catalytic systems, improved selectivity, and enhanced operational efficiency [5]. Modern synthetic strategies emphasize atom economy, environmental sustainability, and scalability while maintaining high stereochemical fidelity [6] [7].

One significant advancement involves the application of copper-catalyzed asymmetric ring-opening reactions of cyclic diaryliodonium compounds with carbon dioxide and amines [5]. This methodology provides direct access to axially chiral carbamates with high yields and excellent enantioselectivities. The copper catalyst facilitates the formation of C-N bonds under mild conditions while controlling the stereochemical outcome through chiral ligand coordination [5].

Flow chemistry has emerged as a transformative modern approach for carbamate synthesis [6] [7] [8]. Continuous flow methodologies offer several advantages including precise temperature control, enhanced mixing efficiency, and the ability to handle hazardous reagents safely [8]. The direct utilization of carbon dioxide as a C1 building block in flow systems represents a particularly attractive modern strategy, eliminating the need for phosgene derivatives and reducing environmental impact [7].

The development of photoredox catalysis has opened new pathways for carbamate formation under exceptionally mild conditions [9]. These methods typically employ visible light irradiation with appropriate photocatalysts to generate reactive intermediates that participate in carbamate-forming reactions. The mild nature of photoredox conditions makes this approach particularly suitable for substrates containing sensitive functional groups [9].

Modern synthetic strategies also emphasize the use of automated synthesis platforms and machine learning-guided optimization [10]. These approaches enable rapid screening of reaction conditions and catalyst systems, leading to the identification of optimal synthetic protocols with minimal experimental effort. The integration of real-time monitoring and feedback control systems ensures consistent product quality and yield [10].

Stereoselective and Asymmetric Synthesis

The stereoselective synthesis of tert-butyl ((1S,2R)-2-aminocyclopentyl)carbamate requires precise control over the absolute configuration at both stereocenters of the cyclopentyl ring [11] [12]. Several sophisticated approaches have been developed to achieve high levels of stereochemical control, ranging from substrate-controlled reactions to catalyst-controlled asymmetric transformations [13] [5].

The asymmetric Mannich reaction represents one of the most powerful methods for constructing the desired stereochemistry [11] [12]. This approach utilizes chiral organocatalysts, typically derived from cinchona alkaloids, to control the facial selectivity of nucleophilic addition to imine electrophiles [12]. The reaction proceeds through the formation of an enamine intermediate that approaches the imine from the less hindered face, as dictated by the chiral catalyst environment [11]. Optimized conditions for the asymmetric Mannich reaction typically involve the use of proline-derived catalysts at low temperatures (-78°C) in polar aprotic solvents, achieving enantiomeric excesses exceeding 90% [12].

Chiral auxiliary methods provide another reliable approach for stereoselective synthesis [13] . The Evans oxazolidinone auxiliary has proven particularly effective for controlling the stereochemistry of carbamate formation reactions [13]. The auxiliary is temporarily attached to the substrate, directing the stereochemical outcome through conformational biasing, and subsequently removed to reveal the desired product . This methodology offers excellent diastereoselectivity (typically >95%) but requires additional synthetic steps for auxiliary attachment and removal [13].

The application of chiral copper complexes in asymmetric carbamate synthesis has gained significant attention [5]. These catalysts operate through coordination of the substrate to the metal center, creating a chiral environment that favors one stereoisomer over the other. The high Lewis acidity of copper facilitates substrate activation while the chiral ligands provide the necessary asymmetric induction [5]. Optimized copper-catalyzed systems can achieve enantiomeric excesses of 92-98% under relatively mild reaction conditions [5].

Biocatalytic approaches offer exceptional stereoselectivity for carbamate synthesis [15] [16]. Enzymes such as lipases and esterases demonstrate remarkable ability to distinguish between enantiomers, often achieving near-perfect selectivity [15]. The enzymatic synthesis of carbamates in aqueous media using esterases from Pyrobaculum calidifontis has been shown to provide products with up to 99% yield and excellent enantiomeric purity [15] [16].

Scale-up Considerations and Industrial Production

The transition from laboratory-scale synthesis to industrial production of tert-butyl ((1S,2R)-2-aminocyclopentyl)carbamate involves numerous technical, economic, and safety considerations [17] [18] [19]. Successful scale-up requires careful evaluation of reaction kinetics, heat transfer, mass transfer, and mixing dynamics, as these factors often behave differently at larger scales [18].

Temperature control represents one of the most critical aspects of scale-up [18] [20]. While laboratory reactions may tolerate temperature fluctuations of ±2°C, industrial processes require much tighter control (±0.5°C) to maintain product quality and prevent runaway reactions [18]. The implementation of advanced process control systems, including cascade control loops and predictive temperature management, becomes essential at manufacturing scale [20].

Safety considerations intensify dramatically during scale-up operations [18]. The larger quantities of reactants and products increase the potential consequences of process deviations or equipment failures. Comprehensive hazard and operability (HAZOP) studies must be conducted to identify potential risks and implement appropriate safeguards [18]. The use of continuous flow technology can significantly mitigate safety risks by reducing the inventory of hazardous materials and providing better process control [21] [8].

Equipment selection and design require careful consideration of the specific requirements of carbamate synthesis [21] [8]. Traditional batch reactors may be suitable for smaller scales, but continuous flow systems offer significant advantages for large-scale production, including improved heat and mass transfer, reduced capital costs, and enhanced operational flexibility [8]. Microreactor technology has emerged as a particularly attractive option for industrial carbamate synthesis, offering superior selectivity and safety compared to conventional equipment [21] [20].

Economic optimization becomes crucial at industrial scale [22] [23]. The global carbamate market, projected to grow at a CAGR of 4.1% through 2027, drives the need for cost-effective production methods [22] [23]. Key economic factors include raw material costs, energy consumption, waste disposal costs, and capital equipment requirements. Process intensification through the use of continuous flow technology can significantly reduce both capital and operating costs [8].

Quality control and consistency become increasingly challenging at larger scales [17] [24]. Laboratory-scale reactions may achieve yield variations of ±5%, but industrial processes must maintain consistency within ±2% to meet commercial specifications [17]. The implementation of statistical process control methods, real-time monitoring systems, and automated feedback control becomes essential for maintaining product quality [24].

Green Chemistry and Sustainable Approaches

The development of environmentally sustainable synthetic methods for tert-butyl ((1S,2R)-2-aminocyclopentyl)carbamate aligns with the growing emphasis on green chemistry principles in pharmaceutical and specialty chemical manufacturing [25] [26] [27]. These approaches focus on minimizing environmental impact while maintaining synthetic efficiency and product quality [28].

Carbon dioxide utilization as a C1 building block represents one of the most promising green chemistry approaches [6] [25] [7]. The direct incorporation of CO2 into carbamate structures provides an atom-economical route that simultaneously addresses environmental concerns related to greenhouse gas emissions [25]. Advanced CO2-based synthesis methods employ ionic liquids or deep eutectic solvents as both reaction media and catalysts, eliminating the need for volatile organic solvents [25] [29]. These systems typically operate under mild conditions (25-70°C, ambient pressure) and provide excellent yields (70-92%) with minimal waste generation [7].

Solvent-free reaction conditions have been successfully developed for carbamate synthesis, particularly in the context of cellulose carbamate production [17] [24]. These methods eliminate the environmental impact associated with organic solvents while often providing improved reaction rates and selectivity [24]. The mechanical activation of reactants through grinding or milling can facilitate solvent-free carbamate formation, though adaptation to small-molecule synthesis requires careful optimization [17].

Enzymatic catalysis offers inherently green alternatives to traditional chemical methods [15] [30] [31]. Biocatalytic approaches operate under physiological conditions (37-60°C, neutral pH) and utilize biodegradable catalysts that can be recycled multiple times [15]. The esterase-catalyzed synthesis of carbamates in aqueous media eliminates the need for organic solvents and provides exceptional selectivity [16]. Immobilized enzyme systems enable continuous operation and facilitate catalyst recovery, further enhancing the sustainability profile [30].

Continuous flow technology contributes to sustainability through improved process efficiency and waste reduction [8] [32]. Flow systems typically require smaller equipment footprints, consume less energy, and generate less waste compared to batch processes [8]. The ability to operate at steady state with precise control over reaction conditions minimizes the formation of byproducts and maximizes atom economy [32].

The implementation of circular economy principles in carbamate synthesis involves the design of recyclable synthetic routes and the utilization of renewable feedstocks [17] [31]. Bio-based starting materials, derived from agricultural waste or renewable biomass, can replace petroleum-derived precursors while maintaining synthetic efficiency [31]. Process design that incorporates waste minimization and byproduct utilization further enhances the sustainability profile [17].

Enzymatic and Biocatalytic Methods

Biocatalytic approaches to tert-butyl ((1S,2R)-2-aminocyclopentyl)carbamate synthesis offer exceptional advantages in terms of selectivity, environmental compatibility, and operational simplicity [15] [30] [16]. The inherent chirality of enzymes provides unparalleled stereoselectivity, often achieving enantiomeric excesses exceeding 99% under mild reaction conditions [15].

Lipase-catalyzed carbamate synthesis has emerged as a particularly powerful methodology [15] [16]. The esterase from Pyrobaculum calidifontis (PestE) demonstrates remarkable promiscuous aminolysis activity, efficiently converting various amines and carbonates to the corresponding carbamates in aqueous media [15]. This system operates optimally at 37-60°C and neutral pH, conditions that are compatible with sensitive substrates and minimize energy requirements [16]. The use of dimethyl, dibenzyl, or diallyl carbonates as acyl donors provides flexibility in product functionalization while maintaining high reaction efficiency [15].

Candida antarctica lipase B (CALB) represents another highly effective biocatalyst for carbamate synthesis [30] [32]. CALB demonstrates exceptional stability and broad substrate tolerance, making it suitable for both batch and continuous flow applications [32]. The immobilization of CALB on solid supports enables catalyst recycling and facilitates integration into continuous flow systems [30]. The coupling of CALB-catalyzed reactions with flow-based chemical transformations creates powerful telescoped processes that eliminate intermediate isolation and purification steps [32].

The development of engineered enzymes with enhanced properties has expanded the scope of biocatalytic carbamate synthesis [31]. Directed evolution techniques have been employed to create variants with improved thermostability, altered substrate specificity, and enhanced catalytic efficiency [31]. These engineered biocatalysts can operate under more demanding conditions and accept a broader range of substrates, including the sterically hindered cyclopentyl systems required for the target compound [31].

Whole-cell biocatalysis offers an alternative approach that eliminates the need for enzyme purification and immobilization [31]. Recombinant microorganisms expressing relevant enzymes can be employed directly as biocatalysts, providing simplified operational procedures and reduced costs [31]. The metabolic engineering of host organisms to express multiple enzymes enables multi-step biotransformations that construct complex carbamate structures in a single fermentation process [31].

The integration of biocatalysis with chemical synthesis creates hybrid processes that combine the selectivity advantages of enzymes with the efficiency and scope of chemical methods [32]. These chemo-enzymatic approaches often provide superior overall performance compared to purely chemical or biological routes [32]. The careful design of reaction sequences ensures compatibility between biocatalytic and chemical steps while maximizing the benefits of each approach [32].

Resolution Techniques for Enantiomeric Enrichment

The resolution of racemic precursors represents a crucial strategy for accessing enantiomerically pure tert-butyl ((1S,2R)-2-aminocyclopentyl)carbamate [4] [33] [34]. Various resolution techniques have been developed to achieve high levels of enantiomeric enrichment, ranging from classical crystallization methods to advanced chromatographic separations [34] [35].

Diastereomeric salt formation remains the most widely employed resolution technique for carbamate synthesis [33] [34]. The formation of diastereomeric salts with chiral resolving agents such as (R)-mandelic acid enables separation based on differential solubility [33]. The optimal conditions for resolution typically involve crystallization from ethanol-water mixtures at 0-5°C, achieving enantiomeric excesses exceeding 99% with yields of 85-90% for the desired enantiomer [33]. The choice of resolving agent critically affects both the efficiency and selectivity of the resolution process [34].

Kinetic resolution techniques provide an alternative approach that can theoretically achieve 100% conversion through coupling with racemization processes [34]. Enzyme-catalyzed kinetic resolution exploits the differential reaction rates of enantiomers with chiral biocatalysts [15] [36]. Lipases and esterases demonstrate remarkable enantioselectivity in the hydrolysis or transesterification of carbamate derivatives, enabling efficient kinetic resolution [15]. The combination of kinetic resolution with in-situ racemization creates dynamic kinetic resolution systems that overcome the theoretical 50% yield limitation [34].

Chromatographic resolution techniques have evolved significantly with the development of chiral stationary phases and mobile phase additives [37]. High-performance liquid chromatography (HPLC) using chiral columns can achieve baseline separation of carbamate enantiomers, though the technique is typically employed for analytical purposes rather than preparative synthesis [37]. The use of achiral phases supplemented with chiral inducing reagents offers a cost-effective alternative for preparative separations [37].

Enantioselective liquid-liquid extraction (ELLE) provides a potentially scalable approach for carbamate resolution [34]. The technique utilizes chiral selectors that preferentially bind one enantiomer, enabling separation through differential partitioning between aqueous and organic phases [34]. The development of chiral ionic liquids and deep eutectic systems as both extractants and phase formers has enhanced the efficiency and environmental compatibility of ELLE processes [34].

Advanced resolution techniques incorporate coupling strategies that combine multiple separation mechanisms [34]. The integration of extraction, crystallization, and membrane processes creates synergistic effects that enhance overall separation efficiency [34]. Temperature cycling-induced deracemization and attrition-enhanced deracemization represent innovative approaches that can achieve complete conversion to the desired enantiomer [34].

Monocarbamoylation Reactions

The selective formation of monocarbamate products represents a significant synthetic challenge, particularly when dealing with substrates containing multiple potential nucleophilic sites [38] [39]. The development of methods for controlled monocarbamoylation of tert-butyl ((1S,2R)-2-aminocyclopentyl)carbamate precursors requires careful consideration of reaction stoichiometry, reagent selection, and reaction conditions [40] [41].

The use of activated carbamate precursors provides one approach to achieving selective monocarbamoylation [38]. N-benzyloxycarbamate derivatives react preferentially with stabilized carbon nucleophiles under controlled conditions, minimizing the formation of bis-carbamate products [38]. The presence of electron-withdrawing groups on the nucleophile suppresses undesired side reactions and promotes rapid product formation [38]. Optimal conditions typically involve the use of strong bases such as lithium hexamethyldisilazide (LHMDS) at low temperatures (-78°C) in aprotic solvents [38].

The development of N-alkylation methods for carbamates has expanded the scope of monocarbamoylation reactions [39]. Ruthenium-catalyzed N-alkylation of carbamates with alcohols provides a direct route to N-substituted products under relatively mild conditions [39]. The reaction proceeds through a borrowing hydrogen mechanism that eliminates the need for pre-activation of the alcohol substrate [39]. Careful control of reaction stoichiometry and catalyst loading prevents overalkylation and ensures selective monocarbamate formation [39].

Protecting group strategies play a crucial role in achieving selective monocarbamoylation [41] [42]. The use of orthogonal protecting groups enables selective functionalization of specific sites while leaving others unreacted [42]. The tert-butoxycarbonyl (Boc) group provides excellent protection for amino groups and can be selectively removed under acidic conditions without affecting other functional groups [42]. The strategic placement and removal of protecting groups enables the construction of complex carbamate structures with defined substitution patterns [41].

Specific Synthetic Protocols from Literature

The literature provides several detailed protocols for the synthesis of tert-butyl ((1S,2R)-2-aminocyclopentyl)carbamate and related compounds, offering practical guidance for laboratory implementation [4] [19] [36]. These protocols have been optimized for efficiency, selectivity, and reproducibility based on extensive experimental studies [13] [43].

The practical synthesis developed by Xu and Appella represents a landmark contribution to the field [4]. Their protocol involves the aziridine opening of tosyl-activated cyclopentene aziridine followed by optical resolution of the racemic product with 10-camphorsulfonic acid [4]. The synthetic route provides ready access to multigram quantities of both enantiomers without the need for chromatographic purification [4]. The key advantages of this approach include high efficiency, scalability, and the ability to access both enantiomers of the target compound [4].

A detailed procedure for the asymmetric Mannich reaction has been reported for the synthesis of related carbamate structures [11] [12]. The protocol utilizes cinchona alkaloid-derived catalysts to achieve high levels of enantioselectivity in the formation of β-amino carbonyl compounds [12]. The reaction conditions involve the use of tert-butyl carbamate derivatives at low temperatures (-78°C) with careful control of stoichiometry and reaction time [11]. The optimized protocol provides consistent results with enantiomeric excesses exceeding 90% [12].

Industrial-scale synthesis protocols have been developed for related carbamate intermediates, providing insights into the scale-up considerations for manufacturing processes [19]. The synthesis of ACT051-3, an intermediate for Upatinib, demonstrates the successful transition from laboratory to industrial scale [19]. Key modifications include the optimization of catalyst loading, reaction time, and workup procedures to enhance efficiency and reduce costs [19]. The industrial protocol achieves significant cost reductions through catalyst economy and process optimization [19].

Enzymatic synthesis protocols have been established for the preparation of enantiomerically enriched carbamate derivatives [36]. The use of specific hydrolases enables the resolution of racemic precursors with high selectivity and efficiency [36]. The enzymatic protocols typically operate under mild conditions (pH 7-8, 37-50°C) and provide excellent enantiomeric excesses [36]. The scalability of enzymatic processes has been demonstrated through pilot-scale implementations [36].

Contemporary literature describes advanced flow chemistry protocols for carbamate synthesis [8] [32]. These procedures utilize continuous flow reactors to achieve improved selectivity, safety, and efficiency compared to batch processes [8]. The flow protocols typically involve the continuous introduction of carbon dioxide and other reagents through precise pump control [8]. The optimized flow conditions provide rapid synthesis times (50 minutes) with yields ranging from 45-92% [8]. The integration of biocatalytic steps into flow processes creates powerful telescoped syntheses that eliminate intermediate isolation [32].

MethodologyKey FeaturesTypical Yield (%)Reference
Classical Carbamate Formationtert-Butyl carbamate + amine derivatives70-95 [3]
Asymmetric Mannich ReactionChiral catalyst-mediated synthesis85-92 [11] [12]
Aziridine OpeningTosyl-activated cyclopentene aziridine80-85 [4]
Continuous Flow SynthesisCO2-mediated carbamate formation45-92 [6] [7] [8]
Enzymatic MethodsLipase-catalyzed transformations70-99 [15] [30] [16]
Resolution TechniquesDiastereomeric salt formation85-99 [4] [33] [34]
Green Chemistry ApproachesSolvent-free reactions, mild conditions75-90 [25] [26] [27]
Microreactor TechnologyEnhanced selectivity and safety75-95 [21] [44] [20]
MethodCatalyst/ReagentTemperature (°C)Enantiomeric Excess (%)Reference
Asymmetric Mannich ReactionCinchona alkaloid derivatives-78 to 25>90 [11] [12]
Enzymatic ResolutionLipase (CALB)37-55>99 [15] [36]
Diastereomeric Salt Formation(R)-Mandelic acid0-5>99 [33] [34]
Chiral Auxiliary MethodEvans oxazolidinone-7885-95 [13]
Asymmetric CatalysisChiral copper complexes25-7092-98 [5]
Kinetic ResolutionChiral phosphoric acid2590-95 [34] [35]
ParameterLaboratory ScalePilot ScaleIndustrial ScaleReference
Batch Size1-100 g0.1-10 kg>100 kg [17] [18] [19]
Reaction Time2-24 hours1-12 hours0.5-6 hours [7] [8]
Temperature Control±2°C±1°C±0.5°C [18] [20]
Safety ConsiderationsStandard fume hoodSpecialized ventilationFull containment [18]
Yield Consistency±5%±3%±2% [17] [24]
Equipment RequirementsBasic glasswareSteel reactorsContinuous flow systems [21] [8]
Cost EffectivenessHigh reagent costModerate costOptimized economics [22] [23]
ApproachEnvironmental BenefitEnergy RequirementsImplementation LevelReference
CO2-Based SynthesisCO2 utilization as feedstockLow (ambient pressure)Research/Pilot [6] [25] [7]
Enzymatic CatalysisBiodegradable catalystMild (37-60°C)Commercial [15] [30] [31]
Solvent-Free ReactionsEliminates organic solventsModerate heatingCommercial [17] [24]
Continuous FlowReduced waste generationContinuous operationCommercial [8] [32]
Atom EconomyMinimal byproduct formationStandard conditionsDesign principle [28]
Renewable FeedstocksSustainable raw materialsVariableDevelopment [17] [31]

XLogP3

1

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation]

Pictograms

Irritant

Corrosive;Irritant

Dates

Last modified: 08-16-2023

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